molecular formula C16H20N2O3 B2906709 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide CAS No. 921542-06-5

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide

Cat. No. B2906709
CAS RN: 921542-06-5
M. Wt: 288.347
InChI Key: ZWQKXZBZMJCEEM-UHFFFAOYSA-N
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Description

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.347. The purity is usually 95%.
BenchChem offers high-quality N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Pathways

While specific pathways affected by F2262-0041 are not well-documented, we can speculate based on related indole derivatives. Indole compounds often impact signaling pathways, cell cycle regulation, and gene expression. For instance, some indole derivatives exhibit anti-inflammatory, antioxidant, and antiviral properties

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence F2262-0041’s efficacy and stability. Understanding these factors is crucial for therapeutic applications.

properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-16(2)9-21-13-7-6-11(17-14(19)10-4-5-10)8-12(13)18(3)15(16)20/h6-8,10H,4-5,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQKXZBZMJCEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3CC3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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